molecular formula C24H32N6OS B12382262 AChE/MAO-B-IN-5

AChE/MAO-B-IN-5

Cat. No.: B12382262
M. Wt: 452.6 g/mol
InChI Key: UJAVTHICBQHCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AChE/MAO-B-IN-5 is a dual inhibitor of acetylcholinesterase and monoamine oxidase B. These enzymes are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory, while monoamine oxidase B is involved in the oxidative deamination of monoamine neurotransmitters like dopamine. Inhibiting these enzymes can help increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms of these diseases .

Preparation Methods

The synthesis of AChE/MAO-B-IN-5 involves several steps. One common method is the “click” chemistry approach, which involves the rapid synthesis of functionalized pyridoxines. This method has been shown to produce compounds with good inhibitory activities against both acetylcholinesterase and monoamine oxidase B . Another method involves the use of ellagic acid derivatives isolated from Castanopsis cuspidata var. sieboldii, which have shown effective inhibition of both enzymes . Industrial production methods typically involve large-scale synthesis using these or similar routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

AChE/MAO-B-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions used, but typically include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

AChE/MAO-B-IN-5 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity. In biology, it is used to study the role of acetylcholinesterase and monoamine oxidase B in neurotransmission and neurodegenerative diseases. In medicine, it is being investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease and Parkinson’s disease. In industry, it is used in the development of new drugs and in the production of various chemical intermediates .

Mechanism of Action

The mechanism of action of AChE/MAO-B-IN-5 involves the inhibition of acetylcholinesterase and monoamine oxidase B. By binding to the active sites of these enzymes, the compound prevents the breakdown of acetylcholine and dopamine, leading to increased levels of these neurotransmitters in the brain. This can help alleviate symptoms of neurodegenerative diseases by improving neurotransmission and reducing oxidative stress .

Comparison with Similar Compounds

AChE/MAO-B-IN-5 is unique among dual inhibitors of acetylcholinesterase and monoamine oxidase B due to its balanced inhibitory activity against both enzymes. Similar compounds include donepezil, rivastigmine, and galantamine, which are primarily acetylcholinesterase inhibitors, and selegiline and rasagiline, which are primarily monoamine oxidase B inhibitors. these compounds do not have the same balanced dual inhibitory activity as this compound, making it a promising candidate for the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C24H32N6OS

Molecular Weight

452.6 g/mol

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-pyridin-2-ylpiperazin-1-yl)propanamide

InChI

InChI=1S/C24H32N6OS/c1-16(29-6-8-30(9-7-29)20-4-2-3-5-25-20)21(31)26-23-28-27-22(32-23)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,16-19H,6-15H2,1H3,(H,26,28,31)

InChI Key

UJAVTHICBQHCKV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)N5CCN(CC5)C6=CC=CC=N6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.